molecular formula C14H16N2O2 B3124581 5-(2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 3191-85-3

5-(2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3124581
CAS No.: 3191-85-3
M. Wt: 244.29 g/mol
InChI Key: KXPRFBKERNQEQM-UHFFFAOYSA-N
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Description

5-(2-Methylpropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative, a class of heterocyclic compounds recognized as highly promising scaffolds in medicinal chemistry and new drug design . Pyrazole cores are associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties . The specific substitution pattern on this compound—featuring a phenyl ring at the N1 position and a 2-methylpropyl (isobutyl) group at the 5-position—is typical of structures investigated for their potential to interact with various biological targets. The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to create a diverse library of derivatives, such as hydrazides and amides, for structure-activity relationship (SAR) studies . Beyond pharmaceutical research, pyrazole-3-carboxylic acid derivatives are of significant interest in material science. The conjugated π-system of the aromatic heterocycles contributes to interesting electronic properties, making such compounds potential candidates for optoelectronic applications, including use in sensors and photonic devices . Computational studies on similar structures, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, suggest a planar molecular conformation stabilized by intramolecular hydrogen bonding and a relatively high HOMO-LUMO energy gap, indicating good electronic stability . These properties are valuable for researchers developing new organic materials. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methylpropyl)-1-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10(2)8-12-9-13(14(17)18)15-16(12)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPRFBKERNQEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NN1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones. The reaction typically proceeds under acidic or basic conditions, often requiring heating to facilitate the cyclization process.

For example, the reaction of 2-methylpropyl hydrazine with ethyl 2-oxo-2-phenylacetate under acidic conditions can yield the desired pyrazole derivative. The reaction conditions may include the use of a solvent such as ethanol or acetic acid, and the reaction mixture is often heated to reflux to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as carboxylates or esters.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl group or the pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or carboxylates, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

5-(2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions or other non-covalent interactions.

Comparison with Similar Compounds

5-(2-Methylpropyl)-1H-pyrazole-3-carboxylic Acid (CAS 92933-49-8)

  • Key Differences : Lacks the phenyl group at the 1-position, reducing aromaticity and hydrophobicity.
  • Molecular Formula : C₈H₁₂N₂O₂ .
  • Implications : The absence of the phenyl group may decrease binding affinity in target proteins reliant on π-π stacking interactions.

5-(2-Methylpropyl)-4-nitro-1H-pyrazole-3-carboxylic Acid (CAS 222729-55-7)

  • Key Differences: Features a nitro group (-NO₂) at the 4-position of the pyrazole ring.
  • Molecular Formula : C₈H₁₁N₃O₄ .
  • Implications : The electron-withdrawing nitro group enhances acidity of the carboxylic acid and may alter reactivity in synthetic modifications.

5-(2-Methylpropyl)-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic Acid (CAS 121732-24-9)

  • Key Differences : Replaces the pyrazole core with a 1,2,4-triazole ring and introduces a 2-nitrophenyl group at the 1-position.
  • Molecular Formula: Not explicitly stated, but estimated as C₁₃H₁₄N₄O₄ (based on structure).
  • The nitro group on the phenyl ring enhances electrophilicity, which could influence metabolic stability .

Physicochemical Properties

Compound Molecular Formula logP* (Predicted) Water Solubility* Key Substituents
Target Compound C₁₄H₁₆N₂O₂ ~2.5 Low 1-Phenyl, 5-isobutyl, 3-COOH
5-(2-Methylpropyl)-1H-pyrazole-3-COOH C₈H₁₂N₂O₂ ~1.8 Moderate 5-Isobutyl, 3-COOH
5-(2-Methylpropyl)-4-nitro-1H-pyrazole-3-COOH C₈H₁₁N₃O₄ ~1.2 Low 4-Nitro, 5-isobutyl, 3-COOH
Triazole Analog (CAS 121732-24-9) ~C₁₃H₁₄N₄O₄ ~1.0 Very Low 1-(2-Nitrophenyl), 5-isobutyl, 3-COOH

Biological Activity

5-(2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Pyrazole Compounds

Pyrazoles are a class of heterocyclic compounds known for diverse biological activities, including anti-inflammatory, antimicrobial, and antiviral effects. The structural modifications of pyrazoles significantly influence their biological efficacy. The introduction of various substituents can enhance or diminish their activity against specific targets.

Structure-Activity Relationship (SAR)

The SAR studies for pyrazole derivatives often focus on the relationship between chemical structure and biological activity. For this compound, the following characteristics are crucial:

  • Substituents : The presence of the 2-methylpropyl group enhances lipophilicity, potentially improving cell membrane permeability.
  • Carboxylic Acid Functionality : This moiety may contribute to the compound's interaction with biological targets, influencing its solubility and bioavailability.

Antiviral Activity

Recent studies have indicated that pyrazole derivatives exhibit promising antiviral effects. For instance, compounds structurally related to this compound have been evaluated for their inhibitory effects on HIV replication. These compounds demonstrated non-toxic profiles while effectively reducing viral load in cell cultures .

Antimicrobial Activity

The antimicrobial properties of pyrazoles are well-documented. A study evaluating similar pyrazole derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was measured using the disc diffusion method, revealing inhibition zones that indicate potent antimicrobial action .

Antioxidant Activity

In addition to antimicrobial effects, pyrazoles have been reported to possess antioxidant properties. Compounds similar to this compound exhibited significant radical scavenging abilities in assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) tests .

Case Studies

Case Study 1: Antiviral Screening

In a screening of a chemical library, several pyrazole-based compounds were identified as effective inhibitors of HIV replication. The lead compound from this series demonstrated an EC50 value indicating potent antiviral activity without significant cytotoxicity .

Case Study 2: Antimicrobial Efficacy

A series of pyrazole derivatives were synthesized and tested against common pathogens. Among these, one derivative showed superior activity compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntiviralEffective against HIV
AntimicrobialActive against E. coli and S. aureus
AntioxidantSignificant radical scavenging

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via one-pot multicomponent condensation reactions. For example, similar pyrazole-3-carboxylic acids are synthesized by reacting aryl aldehydes with acetoacetates in the presence of catalysts like N-bromo sulfonamide, achieving yields up to 84% under optimized conditions (e.g., 80–100°C, ethanol solvent) . Another approach involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by hydrolysis to the carboxylic acid . Key factors affecting yield include catalyst selection, solvent polarity, and reaction time.

Q. How is structural characterization of this compound performed, and what spectral data are critical for validation?

  • Methodological Answer : Characterization relies on ¹H-NMR (e.g., aromatic protons at δ 7.52–7.94 ppm, pyrazole H-4 at δ 7.39 ppm), ¹³C-NMR (carboxylic acid carbonyl at ~163 ppm), and ESI-MS (observed [M+H]+ peaks matching theoretical values). IR spectroscopy confirms the carboxylic acid group (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹). Elemental analysis (C, H, N) ensures purity ≥95% .

Q. What are the recommended storage conditions and stability profiles for this compound?

  • Methodological Answer : The compound should be stored at –20°C in airtight, light-protected containers to prevent degradation. Stability studies on analogous pyrazole derivatives indicate susceptibility to hydrolysis in aqueous acidic/basic conditions, requiring inert atmospheres (N₂) during handling .

Advanced Research Questions

Q. What pharmacological activities have been observed in structurally related pyrazole-3-carboxylic acids, and what mechanisms are proposed?

  • Methodological Answer : Derivatives exhibit anti-proliferative activity via autophagy induction and mTOR/p70S6K pathway inhibition (e.g., IC₅₀ values ~10 µM in prostate cancer cells) . Anti-inflammatory potential is suggested by structural similarity to NSAIDs like celecoxib, which target COX-2 . Mechanistic studies should prioritize in vitro enzyme inhibition assays (COX-2, mTOR) and transcriptomic profiling.

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

  • Methodological Answer : SAR strategies include:

  • Substituent modification : Introducing electron-withdrawing groups (e.g., –CF₃) at the phenyl ring enhances metabolic stability .
  • Isoester replacement : Substituting the carboxylic acid with bioisosteres (e.g., tetrazole) improves membrane permeability .
  • Docking studies : Computational modeling (AutoDock Vina) predicts binding affinity to COX-2 or mTOR, guiding synthetic prioritization .

Q. What analytical methods are recommended for assessing purity and detecting synthetic byproducts?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities at <0.1% levels. GC-MS identifies volatile byproducts (e.g., unreacted esters), while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Q. How should researchers address contradictions in reported synthetic yields or biological activity data?

  • Methodological Answer : Discrepancies often arise from solvent purity (e.g., anhydrous vs. hydrated ethanol) or catalytic side reactions. Reproduce protocols with strict moisture control and characterize intermediates via LC-MS . For biological data, validate assays using positive controls (e.g., cisplatin for cytotoxicity) and standardized cell lines .

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?

  • Methodological Answer : Rodent models (Sprague-Dawley rats) assess oral bioavailability and plasma half-life. Toxicity screening follows OECD guidelines: acute doses (300–2000 mg/kg) monitor hepatorenal markers (ALT, creatinine), while 28-day subchronic studies evaluate cumulative effects .

Methodological Considerations Table

Parameter Recommendation Reference
Synthesis Catalyst N-bromo sulfonamide (yield optimization)
Characterization ¹H-NMR (DMSO-d₆), ESI-MS ([M+H]+ validation)
Bioactivity Assay COX-2 inhibition (ELISA), IC₅₀ determination
Storage –20°C, argon atmosphere, desiccant

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

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